molecular formula C21H17N5O3 B2899352 N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide CAS No. 305861-19-2

N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide

Cat. No. B2899352
M. Wt: 387.399
InChI Key: YUYXTAWSALAGGA-UHFFFAOYSA-N
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Description

“N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide” is a chemical compound that incorporates a benzotriazole moiety . Benzotriazole is a versatile and useful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . It activates the molecule towards numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence .


Synthesis Analysis

Benzotriazole methodology has grown in popularity due to its versatility and usefulness in the synthesis of diverse pharmacologically important heterocyclic skeletons . It’s inexpensive, non-toxic, highly stable, and can be easily introduced into molecules through a variety of reactions . It activates molecules towards numerous transformations, remains stable during the course of the reactions, and can be easily removed at the end of the reaction sequence .


Chemical Reactions Analysis

Benzotriazole can be introduced into a molecule by a variety of reactions . It activates the molecule towards numerous transformations and remains stable during the course of the reactions . For example, N,N-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde, on treatment with electron-rich alkenes in the presence of Lewis acid, gave N,N-disubstituted pyrazolidines .

properties

IUPAC Name

N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-14-6-8-16(9-7-14)21(27)22-20(15-10-12-17(13-11-15)26(28)29)25-19-5-3-2-4-18(19)23-24-25/h2-13,20H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYXTAWSALAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide

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